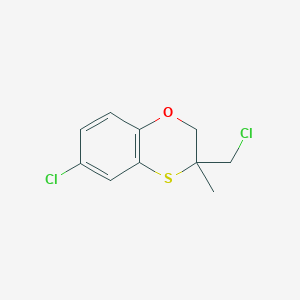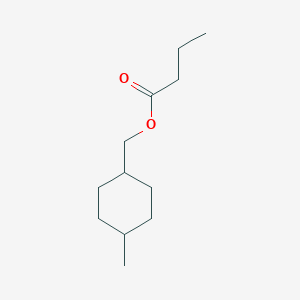
(4-Methylcyclohexyl)methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexyl)methyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a cyclohexane ring with a methyl group at the 4-position and a butanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including (4-Methylcyclohexyl)methyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically involves the use of a carboxylic acid and an alcohol under acidic conditions to form the ester . Another method involves the reaction of acid anhydrides with alcohols .
Industrial Production Methods
Industrial production of esters often involves the use of catalysts to speed up the reaction and increase yield. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexyl)methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.
Transesterification: Often carried out using an alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Results in the formation of a new ester and alcohol.
Applications De Recherche Scientifique
(4-Methylcyclohexyl)methyl butanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohexyl)methyl butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Known for its fruity odor resembling apples or pineapples.
Ethyl butanoate: Has a pineapple-like aroma and is used in flavorings.
Butyl butanoate: Also has a fruity odor and is used in perfumes and flavorings.
Uniqueness
(4-Methylcyclohexyl)methyl butanoate is unique due to its cyclohexane ring structure with a methyl group at the 4-position, which distinguishes it from other simple esters like methyl butanoate and ethyl butanoate. This structural feature may impart different chemical and physical properties, making it suitable for specific applications in fragrances and flavorings .
Propriétés
Numéro CAS |
63141-27-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(4-methylcyclohexyl)methyl butanoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-12(13)14-9-11-7-5-10(2)6-8-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
MYNVCWHTOWCQQH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


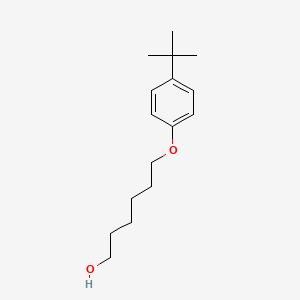
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
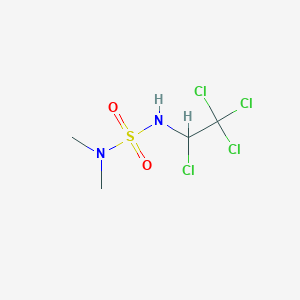
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
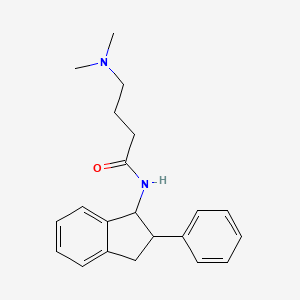
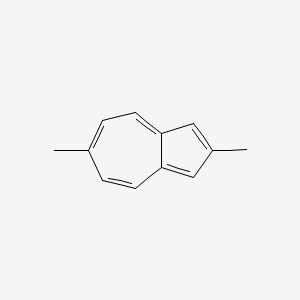
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
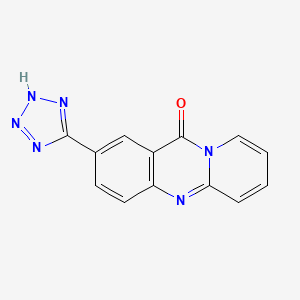

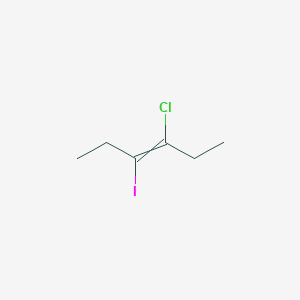

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
